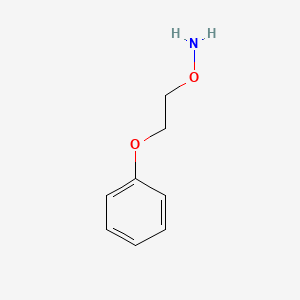

O-(2-Phenoxyethyl)hydroxylamine

Beschreibung

O-(2-Phenoxyethyl)hydroxylamine is a hydroxylamine derivative characterized by a phenoxyethyl group (-O-CH2CH2-C6H5) attached to the hydroxylamine oxygen. This structural motif combines the reactivity of hydroxylamine (NH2OH) with the aromatic and steric properties of the phenoxyethyl substituent. Hydroxylamines of this class are typically synthesized via O-alkylation of hydroxylamine precursors or Gabriel synthesis , and they often serve as intermediates in pharmaceuticals, enzyme inhibitors, or metal-chelating agents .

Eigenschaften

IUPAC Name |

O-(2-phenoxyethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-11-7-6-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKGEDJHAMSGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224632 | |

| Record name | Hydroxylamine, O-(2-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73941-29-4 | |

| Record name | O-(2-Phenoxyethyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73941-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(2-phenoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(2-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Phenoxyethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine with 2-phenoxyethyl halides. One common method includes the reaction of hydroxylamine hydrochloride with 2-phenoxyethyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield O-(2-Phenoxyethyl)hydroxylamine .

Industrial Production Methods

Industrial production methods for O-(2-Phenoxyethyl)hydroxylamine are not widely documented. the general approach involves large-scale synthesis using similar O-alkylation reactions, optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

O-(2-Phenoxyethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to amines.

Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often involve halides or tosylates as substrates, with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

O-(2-Phenoxyethyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-(2-Phenoxyethyl)hydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. The hydroxylamine group can form stable complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares O-(2-Phenoxyethyl)hydroxylamine with structurally related hydroxylamine derivatives, focusing on synthetic routes, physical properties, and biological activities.

Key Structural and Functional Differences

Substituent Effects on Reactivity: Aromatic vs. Ferrocenyl Groups: The ferrocene-containing analog () exhibits redox activity and enhanced enzyme inhibition due to the iron center, unlike purely organic analogs like O-benzylhydroxylamine (). Fluorinated Derivatives: O-(2-Trifluoroethyl)hydroxylamine HCl () shows increased stability and lipophilicity compared to non-fluorinated analogs, making it suitable for CNS-targeting drugs.

Synthetic Methods :

- O-Alkylation : Most analogs (e.g., O-benzyl derivatives in ) are synthesized via O-alkylation of hydroxylamine using benzyl halides or alcohols.

- Gabriel Synthesis : The ferrocene derivative () employs a modified Gabriel method, substituting traditional aryl groups with ferrocenyl moieties.

Biological Activity: Enzyme Inhibition: Ferrocene-based hydroxylamines () target the kynurenine pathway (critical in cancer metabolism), while O-([1,1′-biphenyl]-4-ylmethyl)hydroxylamine () acts as a chaperone for alanine-glyoxylate aminotransferase. Antimicrobial Potential: O-Benzylhydroxylamine derivatives are precursors to β-lactamase inhibitors (), whereas methoxy-substituted analogs () lack explicit antimicrobial data.

Physical Properties :

- State and Solubility : Most simple O-alkylhydroxylamines (e.g., O-methoxybenzyl derivatives in ) are oils, while bulkier analogs (e.g., ferrocene or trifluoroethyl) form crystalline solids ().

Biologische Aktivität

O-(2-Phenoxyethyl)hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.

O-(2-Phenoxyethyl)hydroxylamine is characterized by the presence of a hydroxylamine functional group attached to a phenoxyethyl moiety. This structure allows it to participate in various chemical reactions, particularly regioselective C–N bond formations, which are crucial for synthetic applications in organic chemistry.

The biological activity of O-(2-Phenoxyethyl)hydroxylamine can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activities. This interaction is significant in drug development as it can influence various biochemical pathways.

Biological Activities

- Antioxidant Properties : O-(2-Phenoxyethyl)hydroxylamine exhibits antioxidant activity, which is vital for protecting cells from oxidative stress. This property makes it a candidate for further studies in the context of diseases associated with oxidative damage.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential agent for treating infections.

- Enzyme Inhibition : The ability of O-(2-Phenoxyethyl)hydroxylamine to inhibit specific enzymes can be explored for therapeutic applications, particularly in conditions where enzyme modulation is beneficial.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Exhibits protective effects against oxidative stress | |

| Antimicrobial | Potential effectiveness against various pathogens | |

| Enzyme Inhibition | Modulates enzyme activity, influencing biochemical pathways |

Case Study: Antioxidant Activity

In a study examining the antioxidant potential of various hydroxylamines, O-(2-Phenoxyethyl)hydroxylamine demonstrated significant scavenging activity against free radicals. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating its potential utility in formulations aimed at reducing oxidative stress-related damage .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of O-(2-Phenoxyethyl)hydroxylamine showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at relatively low concentrations, suggesting that this compound could serve as a lead in developing new antimicrobial agents.

Pharmacological Implications

The unique reactivity profile of O-(2-Phenoxyethyl)hydroxylamine positions it as a valuable intermediate in drug development. Its ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent in various diseases, including cancer and infections. Further exploration into its pharmacokinetics and safety profiles is essential for advancing its application in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.